For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of (Z)-3-Penten-1-yne
This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-3-Penten-1-yne, a volatile organic compound belonging to the enyne class of molecules. This document consolidates available data on its molecular structure, physicochemical properties, reactivity, and analytical methodologies. The information is intended to support research and development activities in chemistry and related life sciences fields.
Chemical Identity and Structure
(Z)-3-Penten-1-yne, also known as cis-3-Penten-1-yne, is a five-carbon hydrocarbon containing both a double bond (alkene) and a triple bond (alkyne). The "(Z)" designation indicates that the substituents around the double bond are on the same side (cis configuration).
| Identifier | Value |
| IUPAC Name | (Z)-pent-3-en-1-yne[1] |
| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne, cis-2-Penten-4-yne[2] |
| CAS Number | 1574-40-9[1][2] |
| Molecular Formula | C₅H₆[1][2] |
| Molecular Weight | 66.10 g/mol [1] |
| Canonical SMILES | C/C=C\C#C[1] |
| InChI | InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4-[1] |
| InChIKey | XAJOPMVSQIBJCW-PLNGDYQASA-N[1] |
Physicochemical Properties
The following tables summarize the known and computed physicochemical properties of (Z)-3-Penten-1-yne. It is important to note that some of these values are estimates or have been computationally derived.
Table 2.1: General Physical Properties
| Property | Value | Source |
| Boiling Point | 44.6 °C (estimate) | ChemicalBook |
| Melting Point | -113 °C (estimate) | ChemicalBook |
| Density | 0.7385 g/cm³ (estimate) | ChemicalBook |
| Refractive Index | 1.4255 (estimate) | ChemicalBook |
| Appearance | Clear Colorless Oil | ChemicalBook |
| Solubility | Soluble in Chloroform | ChemicalBook |
| Stability | Very Volatile | ChemicalBook |
Table 2.2: Computed Properties
| Property | Value | Source |
| XLogP3 | 1.6 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 69.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
Table 2.3: Thermochemical Properties
| Property | Value | Source |
| Enthalpy of Formation (gas) | ΔfH°gas | Cheméo[3] |
| Standard Gibbs Free Energy of Formation | ΔfG° | Cheméo[3] |
| Enthalpy of Vaporization | ΔvapH° | Cheméo[3] |
| Enthalpy of Fusion | ΔfusH° | Cheméo[3] |
| Ideal Gas Heat Capacity | Cp,gas | Cheméo[3] |
| Ionization Energy | IE | Cheméo[3] |
Reactivity and Stability
(Z)-3-Penten-1-yne is a reactive molecule due to the presence of both a double and a triple bond. It can undergo reactions typical of alkenes and alkynes, such as hydrogenation, halogenation, and hydration. The compound is described as very volatile.[4]
The NIST Chemistry WebBook provides reaction thermochemistry data for the hydrogenation of (Z)-3-Penten-1-yne to pentane:
3H₂ + C₅H₆ → C₅H₁₂[5]
Due to its volatility and potential for hazardous reactions, appropriate safety precautions should be taken when handling this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of (Z)-3-Penten-1-yne are not widely available in the public literature. However, based on the analysis of similar volatile organic compounds and enynes, the following general methodologies can be applied.
4.1. Synthesis
The stereoselective synthesis of (Z)-enynes can be challenging. General methods for the synthesis of enynes often involve coupling reactions. A potential synthetic route could involve the partial reduction of a suitable diyne precursor using a catalyst that favors the formation of the Z-alkene, such as Lindlar's catalyst. Alternatively, stereoselective olefination reactions could be employed.
4.2. Purification
Given its volatility, purification of (Z)-3-Penten-1-yne would likely be achieved by distillation. Due to its relatively low boiling point, fractional distillation under atmospheric or slightly reduced pressure would be a suitable method to separate it from less volatile impurities.
4.3. Analytical Methods
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the analysis of volatile compounds like (Z)-3-Penten-1-yne.
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Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for identification.
-
General Protocol:
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the GC.
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Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is typically used to facilitate separation, for example, starting at a low temperature and ramping up to a higher temperature.
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Detection: The eluted compounds are detected by the mass spectrometer.
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-
Expected Results: The mass spectrum of (Z)-3-Penten-1-yne would show a molecular ion peak corresponding to its molecular weight (m/z = 66) and a characteristic fragmentation pattern. The NIST WebBook contains mass spectral data for 3-Penten-1-yne (mixture of isomers).[6][7]
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of (Z)-3-Penten-1-yne, particularly for confirming the (Z)-stereochemistry of the double bond.
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Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms provide detailed information about the molecular structure.
-
General Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
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Spectral Analysis: The chemical shifts of the vinylic and acetylenic protons and carbons, as well as the coupling constant between the vinylic protons, will be characteristic of the (Z)-enyne structure. A smaller coupling constant (typically < 12 Hz) for the vinylic protons is indicative of a cis-configuration.
-
-
Expected Results: The ¹H NMR spectrum would show distinct signals for the methyl, vinylic, and acetylenic protons. The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.
Biological Activity
Specific biological activity data for (Z)-3-Penten-1-yne is not available in the reviewed literature. However, the broader class of enyne derivatives has been reported to exhibit biological activities. Some enynes isolated from natural sources have shown anti-inflammatory properties. This suggests that (Z)-3-Penten-1-yne could be a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Visualizations
Diagram 6.1: General Synthetic Approach
A possible synthetic route to (Z)-3-Penten-1-yne.
Diagram 6.2: Analytical Workflow
References
- 1. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 3. 3-Penten-1-yne, (Z)- (CAS 1574-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Penten-1-yne, 3-methyl- (CAS 1574-33-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 6. 3-Penten-1-yne [webbook.nist.gov]
- 7. 3-Penten-1-yne [webbook.nist.gov]
